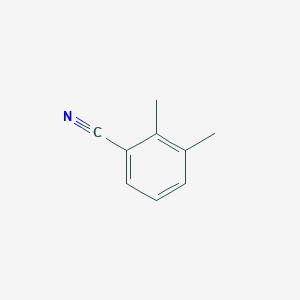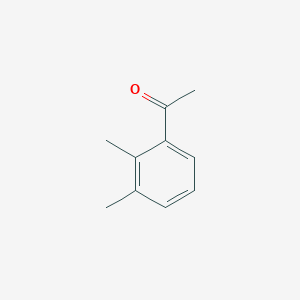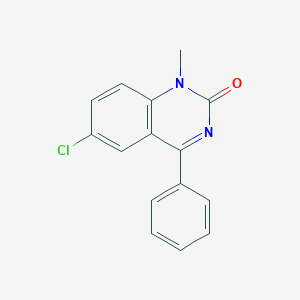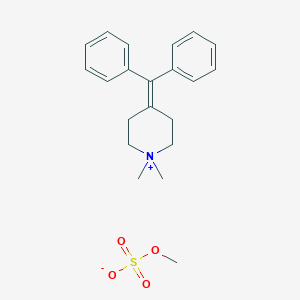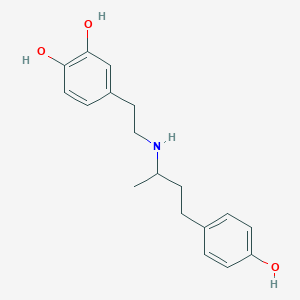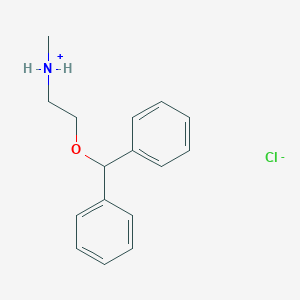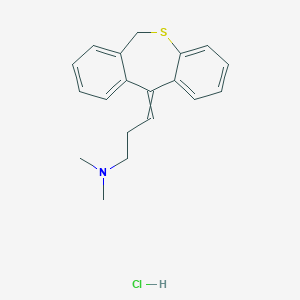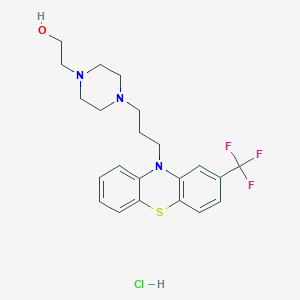
Fluphenazine hydrochloride
描述
作用机制
氟奋乃静盐酸盐通过阻断脑中突触后中脑边缘多巴胺能 D1 和 D2 受体发挥其作用 . 此作用抑制下丘脑和垂体激素的释放,并影响基础代谢、体温、清醒度、血管舒缩张力以及呕吐 . 该化合物被认为可以抑制网状激活系统,该系统在调节意识和警觉性中起作用 .
类似化合物:
氯丙嗪: 另一种用于治疗精神病的吩噻嗪衍生物。
氟哌啶醇: 一种具有类似抗精神病特性的丁酰苯类衍生物。
硫利达嗪: 一种具有抗精神病和镇静作用的吩噻嗪衍生物.
比较:
氟奋乃静与氯丙嗪: 与氯丙嗪相比,氟奋乃静更有效且作用时间更长。
氟奋乃静与氟哌啶醇: 两者都是有效的抗精神病药,但氟奋乃静的化学结构不同,可能具有不同的副作用。
氟奋乃静与硫利达嗪: 与硫利达嗪相比,氟奋乃静更有效,镇静作用更小.
氟奋乃静盐酸盐因其在治疗精神病方面的效力高、疗效显著而脱颖而出,使其成为精神病学领域中宝贵的化合物。
生化分析
Biochemical Properties
Fluphenazine dihydrochloride primarily works by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction with dopamine receptors and hormones plays a crucial role in its biochemical reactions.
Cellular Effects
Fluphenazine dihydrochloride has activity at all levels of the central nervous system as well as on multiple organ systems . It influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of Fluphenazine dihydrochloride is believed to be related to its ability to block dopamine receptors . By blocking these receptors, it can influence various biochemical processes, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models of neuropathic pain, systemic Fluphenazine dihydrochloride effectively attenuated mechanical allodynia at doses (0.03–0.3 mg/kg) that approximate those used in rodent models of psychosis .
Metabolic Pathways
The metabolic pathways of Fluphenazine dihydrochloride involve its transformation into various metabolites, including its sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Fluphenazine dihydrochloride and its metabolites are distributed in various tissues, including the plasma, liver, kidney, fat, whole brain, and brain regions . The liver contains the highest levels of all analytes at all doses .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where dopamine receptors are present .
准备方法
合成路线和反应条件: 氟奋乃静盐酸盐通过多步合成过程合成,该过程涉及吩噻嗪与各种试剂的反应。合成通常包括以下步骤:
吩噻嗪核的形成: 这可以通过使二苯胺与硫反应形成吩噻嗪来实现。
三氟甲基的引入: 然后,吩噻嗪核在碱的存在下与三氟甲基碘反应,以引入三氟甲基。
哌嗪侧链的连接: 然后使三氟甲基吩噻嗪与 1-(2-羟乙基)哌嗪反应,形成氟奋乃静.
工业生产方法: 氟奋乃静盐酸盐的工业生产涉及类似的合成路线,但规模更大。 该工艺针对高产率和高纯度进行了优化,通常涉及先进的技术,例如高效液相色谱 (HPLC) 用于纯化和质量控制 .
化学反应分析
反应类型: 氟奋乃静盐酸盐会发生多种化学反应,包括:
氧化: 氟奋乃静盐酸盐可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成相应的胺。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂.
主要产物:
氧化: 亚砜和砜。
还原: 胺。
取代: 各种取代的吩噻嗪衍生物.
科学研究应用
氟奋乃静盐酸盐具有广泛的科学研究应用:
化学: 用作吩噻嗪衍生物及其反应性研究中的模型化合物。
生物学: 研究其对神经递质系统的影响及其潜在的神经保护特性。
相似化合物的比较
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychotic disorders.
Haloperidol: A butyrophenone derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Comparison:
Fluphenazine vs. Chlorpromazine: Fluphenazine is more potent and has a longer duration of action compared to chlorpromazine.
Fluphenazine vs. Haloperidol: Both are potent antipsychotics, but fluphenazine has a different chemical structure and may have different side effect profiles.
Fluphenazine vs. Thioridazine: Fluphenazine is more potent and has fewer sedative effects compared to thioridazine.
Fluphenazine hydrochloride stands out due to its high potency and effectiveness in managing psychotic disorders, making it a valuable compound in the field of psychiatry.
属性
CAS 编号 |
146-56-5 |
|---|---|
分子式 |
C22H27ClF3N3OS |
分子量 |
474.0 g/mol |
IUPAC 名称 |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |
InChI 键 |
CUXQPMGPJPHNFO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
外观 |
White to Off-White Solid |
熔点 |
235-237 °C |
Key on ui other cas no. |
146-56-5 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Grams-Kilos |
保质期 |
2 years |
溶解度 |
Soluble to 38mg/mL in DMSO |
储存 |
Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years). |
同义词 |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


